molecular formula C14H9ClF5NO2S B1456672 1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene CAS No. 1402089-66-0

1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene

Cat. No. B1456672
M. Wt: 385.7 g/mol
InChI Key: YALIWCLVCQJNTF-DAFODLJHSA-N
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Description

“1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene” is a benzene derivative . It contains a nitro group (NO2), a vinyl group attached to a chlorophenyl group, and a pentafluorosulfanyl group (SF5) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the nitro, chlorophenyl vinyl, and pentafluorosulfanyl groups attached at the 1, 2, and 4 positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro and pentafluorosulfanyl groups, and the electron-donating vinyl group . These groups could direct and influence electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group might contribute to its reactivity, the chlorophenyl group might influence its polarity, and the pentafluorosulfanyl group might affect its volatility .

Scientific Research Applications

  • Direct Amination of Nitro(pentafluorosulfanyl)benzenes : A study by Pastýříková et al. (2012) details the direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are significant in developing new organic compounds (Pastýříková et al., 2012).

  • Vicarious Nucleophilic Substitution Reactions : Beier et al. (2011) explored vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions. This research contributes to the synthesis of substituted (pentafluorosulfanyl)anilines and benzenes, highlighting the compound's role in creating diverse aromatic compounds (Beier et al., 2011).

  • Synthesis of Alkenyl-(pentafluorosulfanyl)benzenes : The work by Iakobson and Beier (2012) focuses on synthesizing (E)-alkenyl-(pentafluorosulfanyl)benzenes through the Horner–Wadsworth–Emmons reaction. This synthesis is crucial for developing new fluorine-containing organic materials (Iakobson & Beier, 2012).

  • Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles : Another significant application is the synthesis of SF5-containing indoles and oxindoles, as reported by Iakobson, Pošta, and Beier (2013). These compounds have potential applications in pharmaceuticals and materials science (Iakobson, Pošta, & Beier, 2013).

  • Synthesis of Fluorine-Containing Heterocyclic Compounds : Kovtonyuk et al. (2012) explored the synthesis of fluorine-containing 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, a type of heterocyclic compound. This highlights the compound's role in developing novel fluorinated materials (Kovtonyuk et al., 2012).

properties

IUPAC Name

[3-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NO2S/c15-12-5-2-10(3-6-12)1-4-11-9-13(24(16,17,18,19)20)7-8-14(11)21(22)23/h1-9H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALIWCLVCQJNTF-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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